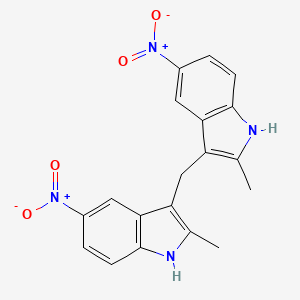
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, also known as BB-4, is a chemical compound that has been extensively studied for its potential applications in the field of explosives detection, as well as its potential use as a high-energy material. BB-4 is a member of the family of nitroaromatic compounds, which are known for their explosive properties. In recent years, BB-4 has gained significant attention due to its unique properties and potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine in explosives detection involves the formation of a charge transfer complex between the N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine molecule and the explosive molecule. This results in a change in the fluorescence properties of the N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine molecule, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. However, it is known to be a highly toxic compound, and exposure to N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can cause severe health effects. Therefore, it is important to handle N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with extreme care and follow all safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages for use in lab experiments, including its high sensitivity and selectivity towards explosives, as well as its fluorescent properties. However, there are also limitations to its use, including its toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for research on N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of more sensitive and selective detection systems for explosives using N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. Additionally, there is potential for the use of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a high-energy material, and more research is needed to explore this possibility. Finally, there is a need for further research on the toxicological effects of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and the development of safety protocols for its use in various applications.
Métodos De Síntesis
The synthesis of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine is a multi-step process that involves the reaction of 4-bromonitrobenzene with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine. The resulting intermediate is then reacted with nitric acid to produce N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. The synthesis method for N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied and optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in the field of explosives detection. It has been shown to have high sensitivity and selectivity towards a wide range of explosives, including TNT, RDX, and PETN. N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be used as a fluorescent probe for the detection of explosives, as well as in the development of sensors and other detection systems.
Propiedades
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O4/c18-9-1-5-11(6-2-9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-7-3-10(19)4-8-12/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGYSDUULHHCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])N)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)

![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)
![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)

![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977587.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![1-[4-(2-nitrophenoxy)butyl]pyrrolidine](/img/structure/B4977600.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)
